molecular formula C8H12ClNO B146068 4-Ethoxyaniline hydrochloride CAS No. 637-56-9

4-Ethoxyaniline hydrochloride

Cat. No. B146068
CAS RN: 637-56-9
M. Wt: 173.64 g/mol
InChI Key: JVWYCUBGJVOEIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives can involve multiple steps, including cyclization, nitration, chlorination, and the introduction of other functional groups. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves cyclization, nitration, and chlorination steps . This suggests that the synthesis of 4-ethoxyaniline hydrochloride might also involve multi-step reactions, starting from 4-ethoxyaniline as a precursor, followed by the introduction of the hydrochloride group.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be determined using techniques such as NMR, MS, and X-ray crystallography. For example, the structure of a zinc(II) complex with 4-methoxyaniline was elucidated using single-crystal X-ray crystallography, revealing a triclinic crystal system and a slightly distorted square pyramidal geometry . This indicates that similar structural analysis techniques could be applied to determine the precise molecular structure of 4-ethoxyaniline hydrochloride.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including intramolecular transformations. For instance, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into different modified anilines involves intramolecular hydroxylation-induced chlorine migration . This suggests that 4-ethoxyaniline hydrochloride could also participate in similar intramolecular reactions or serve as a substrate for biotransformation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by their molecular structure and substituents. For example, the molar refraction and polarizability of a drug derived from 4-aminoaniline were studied, showing a linear relationship between drug concentration and properties such as density and refractive index . This implies that the physical and chemical properties of 4-ethoxyaniline hydrochloride, such as its density, refractive index, and polarizability, could be similarly analyzed and would be expected to vary with concentration and in the presence of different solvents or salts.

Relevant Case Studies

While the provided papers do not discuss 4-ethoxyaniline hydrochloride specifically, they do provide case studies of related aniline derivatives. For example, the antimicrobial activities of a zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, indicating potential biological applications for aniline derivatives . Similarly, the antiemetic and parasympathomimetic activities of another aniline derivative were studied, suggesting that 4-ethoxyaniline hydrochloride could also have pharmacological relevance .

Scientific Research Applications

Synthesis in Organic Chemistry

4-Ethoxyaniline hydrochloride plays a role in the synthesis of various organic compounds. For example, it is involved in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008). Additionally, it's used in the creation of quinazolinone derivatives with antimicrobial activity (El-Hashash et al., 2011).

Polymer Chemistry

In polymer chemistry, 4-Ethoxyaniline hydrochloride is involved in the study of conductivity and dissolving discoloration of poly(o-ethoxyaniline), a polyaniline derivative. This research explores the effects of different doping processes on the synthesis of poly(substituted anilines) (Zhang Wei, 2013).

Medicinal Chemistry

4-Ethoxyaniline hydrochloride has been used in medicinal chemistry for synthesizing new analogs of Phenacetin with anti-inflammatory activity. These analogs show potential in reducing nociception and inflammation in experimental models (Almeida et al., 2019).

Horticulture Research

In horticulture, the compound has been studied for its influence on the accumulation of flavonoids and chlorogenic acid in apple skin, particularly focusing on anthocyanin. The research investigates the impacts of various growth regulators on these compounds in the ‘Jonagold’ apple variety (Awad & Jager, 2002).

Materials Science

4-Ethoxyaniline hydrochloride is utilized in materials science, particularly in the synthesis of chemical sensors made from nanostructured films. These sensors are designed to detect and differentiate various chemicals in solutions, mimicking human taste sensations (Brugnollo et al., 2008).

Corrosion Science

In corrosion science, derivatives of 4-Ethoxyaniline hydrochloride, like 4-MAT, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research is crucial for developing new corrosion inhibitors with higher efficiency (Bentiss et al., 2009).

properties

IUPAC Name

4-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYCUBGJVOEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060923
Record name p-Ethoxyaniline hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyaniline hydrochloride

CAS RN

637-56-9
Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-56-9
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Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Record name p-Ethoxyaniline hydrochloride
Source EPA DSSTox
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Record name p-phenetidinium chloride
Source European Chemicals Agency (ECHA)
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Record name 4-Ethoxyaniline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Smith, RT Williams - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
This study of the fate of alkoxyanilines in the rabbit was pursued because we wanted to know the effect of alkoxyl groups on the biological acetylation of the amino group in compounds …
Number of citations: 36 www.ncbi.nlm.nih.gov

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